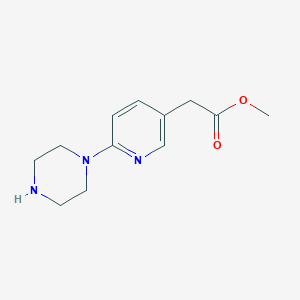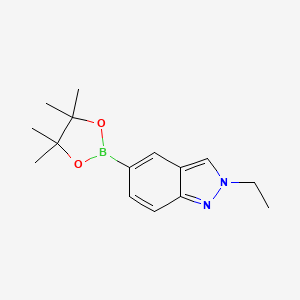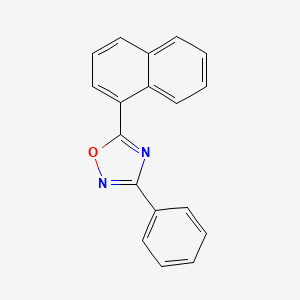
1-Methyl-2,3-dihydro-1h-indene-4,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2,3-dihydro-1H-indene-4,7-diol is an organic compound belonging to the indene family It is characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, with hydroxyl groups attached at the 4th and 7th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2,3-dihydro-1H-indene-4,7-diol typically involves the hydrogenation of indene derivatives. One common method includes the catalytic hydrogenation of 1-Methylindene in the presence of a palladium catalyst under controlled temperature and pressure conditions . The reaction proceeds smoothly, yielding the desired dihydro compound with high selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-2,3-dihydro-1H-indene-4,7-diol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine), Friedel-Crafts catalysts (e.g., aluminum chloride)
Major Products Formed:
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of fully saturated hydrocarbons
Substitution: Formation of halogenated or alkylated derivatives
Aplicaciones Científicas De Investigación
1-Methyl-2,3-dihydro-1H-indene-4,7-diol has found applications in various scientific research fields:
Mecanismo De Acción
The mechanism of action of 1-Methyl-2,3-dihydro-1H-indene-4,7-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various biological molecules. This interaction can modulate enzymatic activities and influence cellular processes .
Comparación Con Compuestos Similares
1-Methylindene: Lacks the dihydro and diol functionalities, making it less reactive in certain chemical reactions.
2,3-Dihydro-1H-indene: Similar structure but without the methyl and hydroxyl groups, resulting in different chemical properties.
4-Methylindan: Contains a methyl group but lacks the hydroxyl groups, affecting its reactivity and applications.
Uniqueness: 1-Methyl-2,3-dihydro-1H-indene-4,7-diol is unique due to the presence of both methyl and hydroxyl groups, which confer distinct chemical properties and reactivity. These functionalities make it a versatile compound for various synthetic and research applications .
Propiedades
Número CAS |
19660-85-6 |
|---|---|
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
1-methyl-2,3-dihydro-1H-indene-4,7-diol |
InChI |
InChI=1S/C10H12O2/c1-6-2-3-7-8(11)4-5-9(12)10(6)7/h4-6,11-12H,2-3H2,1H3 |
Clave InChI |
IYHCRXBWKIDLGE-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=C(C=CC(=C12)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-hydroxy-1-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B13992551.png)




![2-[[2,5-Dihydroxy-4-[(2-oxocyclooctyl)methyl]phenyl]methyl]cyclooctan-1-one](/img/structure/B13992566.png)
![Ethyl 3-(4-hydroxyphenyl)-2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B13992567.png)
